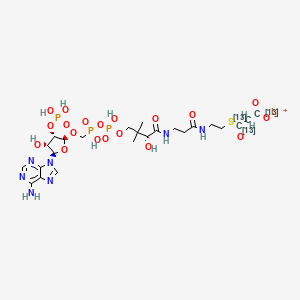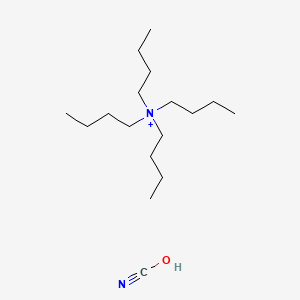
Tetrabutylammonium cyanate, technical
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrabutylammonium cyanate (TBAC) is a chemical compound with the molecular formula (CH₃CH₂CH₂CH₂)₄N(OCN) . It is also known as tetrabutylammonium isocyanate or tetrabutylammonium oxycyanide. The compound has a molecular weight of 284.48 g/mol and the Beilstein registry number 5671059. Its CAS number is 39139-87-2 .
准备方法
Synthetic Routes:: TBAC can be synthesized through various routes. One common method involves the reaction of tetrabutylammonium chloride with silver cyanate (AgOCN). The reaction proceeds as follows:
TBAC+AgOCN→TBACNCO+AgCl
Reaction Conditions:: The reaction typically occurs in an organic solvent, such as acetonitrile or dichloromethane, at room temperature or slightly elevated temperatures.
Industrial Production:: TBAC is not produced on a large industrial scale. it serves as an intermediate in the synthesis of other compounds.
化学反应分析
TBAC participates in various chemical reactions:
Substitution Reactions: TBAC can undergo nucleophilic substitution reactions, where the cyanate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: TBAC may participate in redox reactions, although its primary role lies in catalysis rather than direct oxidation or reduction.
Common Reagents and Conditions: Reactions involving TBAC often use mild conditions and organic solvents.
Major Products:: The major products formed from TBAC reactions depend on the specific nucleophiles or reactants involved. These can include substituted isocyanates, ureas, or other derivatives.
科学研究应用
TBAC finds applications in scientific research across various fields:
Catalysis: TBAC serves as a catalyst in polymer synthesis and other material creation.
Peptide Synthesis: It facilitates peptide bond formation.
Enzyme Inhibition Studies: TBAC has been used to study enzyme inhibition mechanisms.
Metabolic Processes: Researchers explore its role in metabolic pathways.
作用机制
TBAC’s mechanism of action primarily involves its catalytic properties. It enhances reactions by providing a suitable environment for specific transformations. Molecular targets and pathways vary based on the specific reactions it catalyzes.
相似化合物的比较
TBAC’s uniqueness lies in its role as a versatile catalyst. While there are related compounds, such as tetrabutylammonium cyanide (TBACN), TBAC’s specific applications set it apart.
属性
分子式 |
C17H37N2O+ |
|---|---|
分子量 |
285.5 g/mol |
IUPAC 名称 |
cyanic acid;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.CHNO/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;3H/q+1; |
InChI 键 |
PEFQHPVDKJBRFF-UHFFFAOYSA-N |
规范 SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


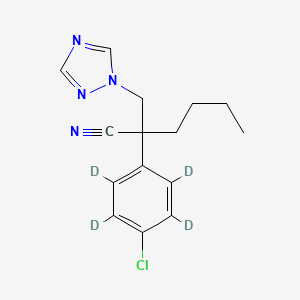
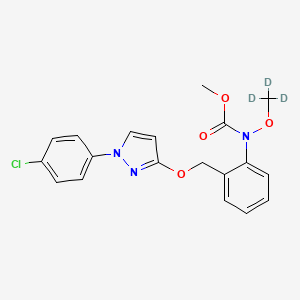
![6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene](/img/structure/B12057290.png)
![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)

![2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12057315.png)
![Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]](/img/structure/B12057319.png)
![3-(tert-butylsulfanyl)-6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12057323.png)
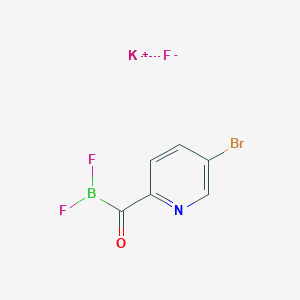
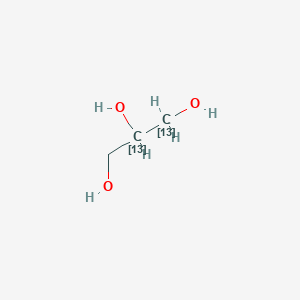
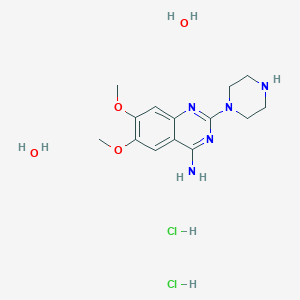
![5-(2-furyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12057336.png)

